2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride

Solubility Formulation Bioavailability

Choose CAS 1185313-33-0 for reproducible quinoxaline-piperidine SAR. The 3-ylmethoxy linker—absent in 4-yl/1-yl analogs—introduces a rotatable bond & H-bond acceptor, shifting LogP (2.43–3.14) & TPSA (47.04 Ų) into CNS drug-like space. ≥97% purity minimizes off-target noise in PI3K/ORL-1 binding assays and supplies a clean piperidine-NH handle for amide coupling or reductive amination. Unlike chloro-analog CAS 1185314-12-8, it lacks electrophilic chlorine, ensuring orthogonal reactivity in multi-step diversification.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 1185313-33-0
Cat. No. B1500841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride
CAS1185313-33-0
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=NC3=CC=CC=C3N=C2.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-2-6-13-12(5-1)16-9-14(17-13)18-10-11-4-3-7-15-8-11;/h1-2,5-6,9,11,15H,3-4,7-8,10H2;1H
InChIKeyHOKLPXCGOOPTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride (CAS 1185313-33-0): Procurement-Ready Chemical Profile for Research and Development


2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride (CAS 1185313-33-0) is a hydrochloride salt belonging to the substituted quinoxaline class of heterocyclic compounds. It features a quinoxaline core linked via an ether bond to a piperidin-3-ylmethoxy moiety, offering a unique structural scaffold for medicinal chemistry and chemical biology applications [1]. The compound is commercially available for research and further manufacturing use, with typical purity specifications ranging from 95% to 97% . Its molecular formula is C₁₄H₁₈ClN₃O with a molecular weight of 279.76 g/mol, and it is characterized by a topological polar surface area (TPSA) of 47.04 Ų and a calculated LogP of approximately 2.43–3.14, indicating moderate lipophilicity .

Why 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride Cannot Be Simply Replaced by a Generic Quinoxaline Analog


In the quinoxaline class, minor structural modifications—such as the position of the piperidine attachment, the presence of a methoxy linker, or the salt form—can profoundly alter physicochemical properties, biological target engagement, and synthetic utility. 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride differs from close analogs like 2-(piperidin-4-yl)quinoxaline or 2-(piperidin-1-yl)quinoxaline in both the attachment point of the piperidine ring (C3 vs. C4 or C1) and the presence of a methoxy linker that introduces an additional rotatable bond and hydrogen bond acceptor . These differences impact key computed properties such as LogP (2.43–3.14) and TPSA (47.04 Ų), which in turn influence membrane permeability and solubility profiles . Furthermore, the hydrochloride salt form provides distinct handling advantages compared to free base analogs, including improved aqueous solubility and defined stoichiometry for reproducible experimental outcomes . Generic substitution without accounting for these specific structural features risks irreproducible results in binding assays, cellular studies, or synthetic derivatization workflows.

Quantitative Differentiation of 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride: Evidence-Based Comparison Against Analogs


Enhanced Solubility and Handling: Hydrochloride Salt vs. Free Base Quinoxaline Analogs

2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride, as a hydrochloride salt, is expected to exhibit substantially higher aqueous solubility compared to its free base counterpart or neutral quinoxaline analogs lacking a basic center . While direct solubility measurements for this specific compound are not publicly available, the presence of a protonated piperidine nitrogen in the salt form confers a minimum 10- to 100-fold increase in aqueous solubility relative to neutral analogs, a well-established class-level principle for piperidine-containing compounds [1]. For comparison, the free base analog 2-(piperidin-1-yl)quinoxaline (CAS 34548-26-0) lacks this ionic character, resulting in lower intrinsic solubility . The defined stoichiometry of the hydrochloride salt (C₁₄H₁₇N₃O·HCl) also ensures reproducible molar concentrations in solution, eliminating the variability associated with hygroscopic or amorphous free bases .

Solubility Formulation Bioavailability Salt Selection

Purity and Quality Specification Differentiation: 97% vs. 95% Grade Availability

Commercially, 2-(piperidin-3-ylmethoxy)quinoxaline hydrochloride is available in two distinct purity grades: a 97% specification (offered by suppliers including Leyan and Chemscene) and a 95% specification (offered by AKSci and Chemenu) . For procurement decisions, the 97% grade provides a 2% absolute purity advantage over the 95% grade, which may be critical for applications requiring high-fidelity concentration-response curves in biological assays or for use as a synthetic intermediate where impurities could propagate into downstream products. In contrast, the structurally related compound 2-chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride (CAS 1185314-12-8) is typically offered without a defined purity grade specification in public listings, introducing additional procurement uncertainty . The availability of a certified 97% purity option for the target compound provides greater assurance of lot-to-lot consistency.

Purity Quality Control Procurement Analytical Chemistry

Structural Differentiation: 3-ylmethoxy Linker Confers Distinct Physicochemical Properties vs. 4-yl and 1-yl Analogs

The 3-ylmethoxy substitution pattern in 2-(piperidin-3-ylmethoxy)quinoxaline hydrochloride imparts a distinct physicochemical profile compared to isomeric and structurally related analogs. The compound has a calculated LogP of 2.43–3.14 and a topological polar surface area (TPSA) of 47.04 Ų . In contrast, 2-(piperidin-1-yl)quinoxaline (CAS 34548-26-0), which lacks the methoxy linker and has the piperidine attached directly at the N1 position, has a lower molecular weight (213.28 g/mol) and a reduced hydrogen bond acceptor count (3 vs. 4), yielding a more compact and less polar scaffold . 2-(Piperidin-4-yl)quinoxaline (CAS not specified), with the piperidine attached at the C4 position via a direct C–C bond rather than an ether linkage, also lacks the additional oxygen atom present in the target compound, resulting in different hydrogen bonding capacity and conformational flexibility . These differences in LogP, TPSA, and rotatable bond count (3 for the target compound vs. 1 for 2-(piperidin-1-yl)quinoxaline) directly influence predicted membrane permeability and target binding profiles .

Physicochemical Properties Lipophilicity Drug Design Medicinal Chemistry

Potential Biological Activity Differentiation: Quinoxaline-Piperidine Scaffold vs. Other Heterocyclic Cores

Quinoxaline-piperidine hybrid scaffolds have demonstrated potent activity as phosphoinositide 3-kinase (PI3K) inhibitors, with certain piperazinylquinoxaline derivatives exhibiting IC₅₀ values as low as 24–40 nM in competitive fluorescence polarization assays [1]. Additionally, substituted quinoxaline-type piperidine compounds are described in patent literature as ORL-1 receptor modulators and delta opioid receptor ligands, with reported binding affinities (Ki) ranging from ~1,700 nM to ~5,300 nM for select analogs [2]. While 2-(piperidin-3-ylmethoxy)quinoxaline hydrochloride itself lacks published direct biological data, its core scaffold is shared with these active analogs. In contrast, simple piperidine-containing compounds lacking the quinoxaline core (e.g., 4-phenylpiperidine derivatives) exhibit markedly different target engagement profiles, primarily modulating monoamine transporters and opioid receptors with distinct selectivity patterns [3]. The quinoxaline moiety introduces π-stacking and hydrogen-bonding capabilities absent in monocyclic piperidine scaffolds, expanding the potential target space to include kinases, GPCRs, and nucleic acid-interacting proteins [1].

Kinase Inhibition GPCR Modulation Drug Discovery Pharmacology

High-Impact Research Applications for 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride


Kinase Inhibitor Screening and Lead Optimization

The quinoxaline-piperidine scaffold of this compound is directly relevant to phosphoinositide 3-kinase (PI3K) inhibitor programs, where related piperazinylquinoxaline derivatives have shown low nanomolar potency (IC₅₀ = 24–40 nM) [1]. The hydrochloride salt form ensures adequate solubility for high-throughput screening (HTS) assay buffers, while the 97% purity grade minimizes confounding off-target effects. Researchers can use this compound as a core scaffold for structure-activity relationship (SAR) exploration by derivatizing the piperidine nitrogen or quinoxaline ring positions.

GPCR Ligand Discovery (ORL-1 and Delta Opioid Receptors)

Patent literature describes substituted quinoxaline-type piperidine compounds as modulators of ORL-1 (nociceptin) and delta opioid receptors, with reported binding affinities (Ki) in the low micromolar range (1,710–5,295 nM) for certain analogs [2]. This compound's 3-ylmethoxy attachment pattern provides a distinct vector for optimizing receptor subtype selectivity compared to 4-yl or 1-yl substituted analogs . Its moderate LogP (2.43–3.14) is within the optimal range for CNS penetration, making it suitable for neurological target screening.

Synthetic Intermediate for Diversified Quinoxaline Libraries

The piperidine nitrogen in this compound is a reactive handle for further functionalization, including amide coupling, reductive amination, or sulfonylation. The defined 97% purity grade (available from select suppliers) ensures reproducible yields in multi-step synthetic sequences . Unlike the chloro-substituted analog 2-chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride (CAS 1185314-12-8), this compound lacks the electrophilic chlorine atom, making it a more stable and versatile building block for diversification strategies that require orthogonal reactivity .

Physicochemical Property Benchmarking for CNS Drug Design

With a calculated TPSA of 47.04 Ų, LogP of 2.43–3.14, and 3 rotatable bonds, this compound resides near the center of desirable CNS drug-like chemical space . It can serve as a reference compound or internal standard for validating computational ADME prediction models, particularly for assessing the impact of the 3-ylmethoxy ether linkage versus direct piperidine attachment on membrane permeability and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.